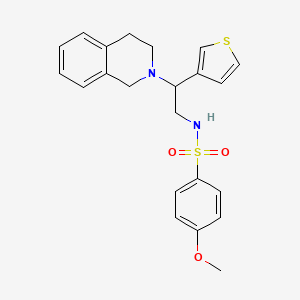
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that have garnered interest for their unique structural features and potential applications in various fields of chemistry and pharmacology. Its structure incorporates elements from dihydroisoquinoline and benzenesulfonamide, suggesting a multifaceted profile in terms of reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of compounds closely related to the one specified often involves complex reactions. For example, Akkurt et al. (2008) described the synthesis of a structurally similar compound through the reaction of a dihydroisoquinolinone ring system with a sulfonyl chloride in the presence of triethylamine, illustrating the intricate steps needed to achieve functionalization and complex ring systems (Akkurt, Öztürk Yıldırım, Bogdanov, Kandinska, & Büyükgüngör, 2008).
Molecular Structure Analysis
The molecular structure of compounds within this category showcases significant interactions that stabilize their conformation. In the example provided by Akkurt et al., the crystal structure is stabilized by weak intermolecular hydrogen bonds and C—H⋯π interactions, demonstrating the importance of non-covalent interactions in defining molecular geometry and stability.
Chemical Reactions and Properties
Chemical reactions involving dihydroisoquinoline derivatives are pivotal for their functionalization and application. A study by He et al. (2016) on the synthesis of 4-bromo-1,2-dihydroisoquinolines introduced a bromonium ylide intermediate, showcasing the chemical versatility and reactivity of such structures towards creating highly functionalized molecules (He, Shi, Cheng, Man, Yang, & Li, 2016).
科学的研究の応用
Pharmacological Research
Compounds related to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide" have been investigated for their pharmacological properties, such as antihypertensive and diuretic activities. For instance, a study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, evaluating them for diuretic, antihypertensive, and anti-diabetic activities in rats. These compounds could serve as a basis for developing new therapeutic agents for cardiovascular and metabolic disorders (Rahman et al., 2014).
Molecular Imaging and Fluorescence
Isoquinoline derivatives have been explored for their use in molecular imaging, particularly involving zinc(II) ions. Kimber et al. (2003) described the synthesis and spectroscopic analysis of methoxy isomers related to isoquinoline, which exhibited bathochromic shifts upon zinc(II) ion addition, indicating potential applications in fluorescence-based imaging and sensing (Kimber et al., 2003).
Chemical Synthesis and Catalysis
Isoquinoline compounds have been used in chemical synthesis, such as in the cyanation of chelation-assisted C-H bonds. A study by Chaitanya et al. (2013) demonstrated a rhodium-catalyzed cyanation process using an isoquinoline sulfonamide derivative, showcasing the utility of such compounds in organic synthesis and the development of new chemical methodologies (Chaitanya et al., 2013).
Environmental Monitoring
Isoquinoline derivatives have also been employed in environmental monitoring, particularly in the detection of pharmaceuticals in industrial waste streams. A study by Deegan et al. (2011) developed a method using SPE-LC-MS/MS for the determination of active pharmaceutical ingredients in wastewater, highlighting the role of such compounds in environmental science and pollution control (Deegan et al., 2011).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIXUQQZNWNPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)
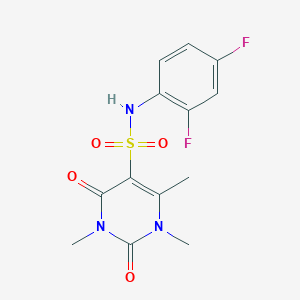

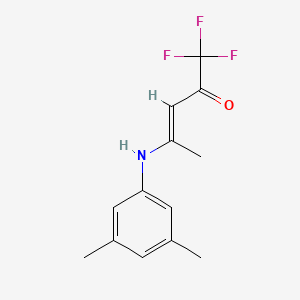
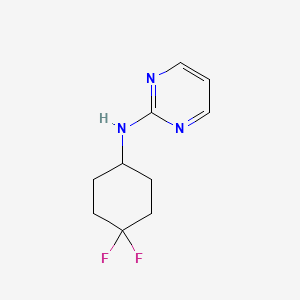

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
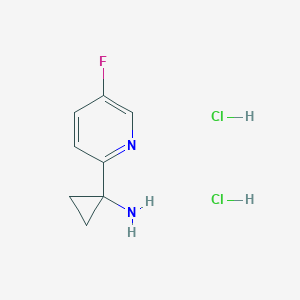
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

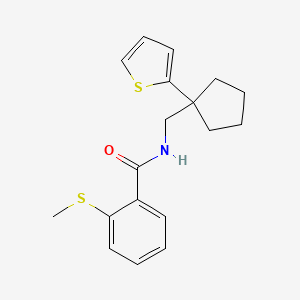
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea](/img/structure/B2482688.png)